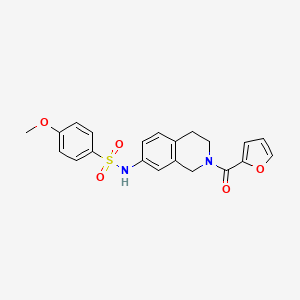

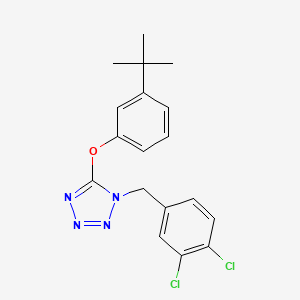

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

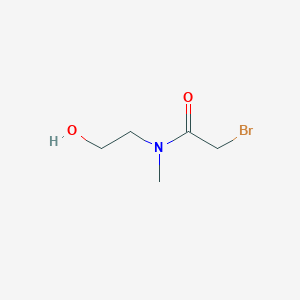

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid, also known as TPEN, is a potent chelator of zinc ions. It was first synthesized in 1985 by Raymond J. Bergeron and his team at the University of Florida. TPEN has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Spectroscopic Studies and Structure

- Thiourea derivatives like 4-(3-Benzoylthioureido)benzoic acid have been synthesized and characterized using various spectroscopic techniques, indicating their potential in pharmaceutical industry, as catalysts in chemical reactions, and in metal complex formation (Aydın, Ünver, Aykaç, & Ocak Iskeleli, 2010).

Radioiodination in Pivalic Acid

- Radioiodination of benzoic and aryl aliphatic acids in pivalic acid has been achieved, highlighting the potential of these compounds in creating high specific activity radiolabeled products (Weichert, Dort, Groziak, & Counsell, 1986).

Directed Lithiation of Benzoic Acids

- The process of directed lithiation of benzoic acids has been developed, providing a route to ortho-substituted benzoic acids, useful in organic synthesis (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Benzoic Acid in Foods and Additives

- The widespread use of benzoic acid and its derivatives in foods, cosmetics, and pharmaceuticals has been reviewed, emphasizing their significance in everyday products (del Olmo, Calzada, & Nuñez, 2017).

Molecular Structures with Pivalic Acids

- Studies on the molecular structures of complexes with benzoic and pivalic acids reveal insights into their chemical behavior and potential applications (Yakovleva, Perova, Kislina, Librovich, & Nefedov, 2010).

Synthesis and Hypoglycemic Activity

- Research on the synthesis of S-acyl derivatives of 3-mercaptopicolinic acid, including pivaloyl derivatives, indicates potential in developing hypoglycemic agents (Blank, Ditullio, Deviney, Roberts, & Saunders, 1977).

Antimicrobial Activity of Thioureides

- Thioureides derived from benzoic acid have been shown to possess specific and effective antimicrobial properties, suggesting their potential in treating multidrug-resistant infections (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).

Thermodynamic Study of Benzoic Acids

- The thermodynamic behavior of benzoic acid and chlorobenzoic acids has been studied, providing valuable information for process design in pharmaceutical research (Reschke, Zherikova, Verevkin, & Held, 2016).

Enantioselective Cyclization Catalyzed by Thioureas

- Research on the benzoic acid/thiourea co-catalysis in the asymmetric Pictet-Spengler reaction illustrates the role of thioureas in promoting rate acceleration and enantiocontrol in pharmaceutical chemistry (Klausen, Kennedy, Hyde, & Jacobsen, 2017).

Propiedades

IUPAC Name |

3-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3N3O3S/c1-14(2,3)12(24)20-11(15(16,17)18)21-13(25)19-9-6-4-5-8(7-9)10(22)23/h4-7,11H,1-3H3,(H,20,24)(H,22,23)(H2,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOBCKZNZYILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2681529.png)

![1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride](/img/structure/B2681534.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2681542.png)

![(E)-4-(Dimethylamino)-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)but-2-enamide](/img/structure/B2681543.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)

![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)